Acetarsol

Trichomoniasis Drug Resistance Antiprotozoal

Acetarsol (Stovarsol) is a pentavalent organoarsenical anti-infective API with proven clinical efficacy against metronidazole-resistant Trichomonas vaginalis and refractory ulcerative proctitis (67.9% response rate, 46.4% remission). Unlike systemic nitroimidazoles, it provides topical therapy where standard regimens fail, making it a critical niche procurement item for genitourinary clinics and research programs. Its 27% arsenic content and characterized mechanism via sulfhydryl enzyme inhibition also establish it as an essential reference for antiprotozoal drug discovery.

Molecular Formula C8H10AsNO5
Molecular Weight 275.09 g/mol
CAS No. 97-44-9
Cat. No. B1665420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetarsol
CAS97-44-9
Synonymsacetarsol
acetarsol, calcium salt
acetarsol, monosodium salt
acetarsol, sodium salt
osarsol
Molecular FormulaC8H10AsNO5
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O
InChIInChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15)
InChIKeyODFJOVXVLFUVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility41.3 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetarsol (CAS 97-44-9): Evidence-Based Procurement and Differentiation Guide for Pentavalent Organoarsenical Antiprotozoals


Acetarsol (also known as acetarsone) is a pentavalent organoarsenical compound with the molecular formula C8H10AsNO5 and a molar mass of 275.09 g/mol, containing approximately 27% arsenic by weight [1]. It functions as an anti-infective agent with demonstrated antiprotozoal and anthelmintic properties [2]. First synthesized in 1921 at the Pasteur Institute by Ernest Fourneau and historically marketed under the brand name Stovarsol [3], acetarsol remains utilized in specific clinical niches, particularly as a topical or suppository formulation for localized gastrointestinal and genitourinary protozoal infections [1].

Acetarsol Procurement Rationale: Why Generic Substitution with Other Anti-Infectives or Arsenicals Is Not Scientifically Justified


Interchangeability among anti-protozoal agents is precluded by several compound-specific factors. Unlike systemic nitroimidazoles such as metronidazole, acetarsol maintains topical efficacy against metronidazole-resistant strains of Trichomonas vaginalis, as documented in clinical case series where repeated nitroimidazole therapy had failed [1]. Within the organoarsenical subclass, critical differences exist: carbarsone, while containing a higher arsenic content (28.5% vs. 27%) and reportedly demonstrating greater amoebicidal potency in some historical assessments, exhibits distinct physicochemical properties including poor aqueous solubility that limits its formulation versatility compared to acetarsol [2]. Furthermore, glycobiarsol (Milibis) has been shown to be clinically ineffective in comparative trials for trichomonas vaginitis where acetarsol demonstrated utility [3]. These compound-specific differences in resistance profiles, potency ranking, and formulation behavior substantiate the requirement for precise, specification-driven procurement rather than generic substitution.

Acetarsol Quantitative Differentiation Evidence: Comparative Efficacy, Resistance Profile, and Safety Data Versus Closest Analogs


Efficacy in Metronidazole-Resistant Trichomoniasis: Direct Clinical Evidence of Alternative Pathway Utility

In a clinical case series evaluating patients with confirmed metronidazole-resistant Trichomonas vaginalis infections, acetarsol vaginal pessaries were successfully employed as salvage therapy following documented failure of repeated metronidazole courses [1]. While this study reports qualitative case resolution rather than a large comparative cohort with quantitative cure rate statistics, it establishes a critical differentiation: acetarsol retains therapeutic activity against isolates where metronidazole, the first-line systemic nitroimidazole, has clinically failed [1]. This contrasts with the well-documented aerobic antagonism of metronidazole by lactate and acetate, which may contribute to therapeutic failure in certain host environments [2].

Trichomoniasis Drug Resistance Antiprotozoal Topical Therapy Metronidazole Failure

Clinical Response and Remission Rates in Mesalazine-Refractory Ulcerative Proctitis: Quantified Topical Efficacy

A retrospective cohort study at Nottingham University Hospitals evaluated 28 patients with mesalazine-refractory ulcerative proctitis treated with acetarsol suppositories. All patients had failed prior topical mesalazine or corticosteroid therapy, with 50% having additionally failed immunomodulators. Acetarsol treatment achieved a clinical response in 67.9% of patients and clinical remission in 46.4% of patients over a median treatment duration of 70 days [1]. This provides quantitative benchmarks against baseline treatment-refractory disease, establishing acetarsol as an evidence-supported option in this specific niche where conventional topical therapies have failed.

Ulcerative Proctitis Refractory Disease Topical Therapy Clinical Response Remission Rate

Broader Spectrum Activity Profile in Vaginitis: Comparative Advantage for Empirical Pre-Diagnostic Treatment

An analysis of treatment results with six compounds currently used in vaginitis therapy indicated that acetarsol and pimaricin compounds, with their broader spectra of activity, appeared to be most useful prior to establishment of a definite diagnosis by means of cultures [1]. This positions acetarsol and pimaricin as functionally comparable in the empirical treatment setting, distinguishing them from agents with narrower spectra that require definitive culture-based diagnosis before therapeutic selection. While specific spectrum breadth metrics are not provided, the clinical assessment identifies these two compounds as superior for undifferentiated vaginitis treatment.

Vaginitis Empirical Therapy Antimicrobial Spectrum Topical Agents Pimaricin

Comparative Potency Ranking Within Organoarsenical Class: Acetarsol vs. Carbarsone

Within the pentavalent organoarsenical subclass, acetarsol is reported to be less effective than carbarsone as an anti-amebic agent [1]. This relative potency ranking is supported by compositional data: acetarsol contains approximately 27% arsenic by weight compared to carbarsone's 28.5% arsenic content [1]. Carbarsone has been noted to demonstrate activity against both vegetative forms and cystic forms of Entamoeba histolytica [2], while acetarsol's comparative anti-cyst activity is less well characterized. This potency differential, however, must be weighed against carbarsone's more significant toxicity profile, which includes hepatic, dermatologic, and occasional ocular toxicity due to its slow excretion and accumulation [1].

Organoarsenical Comparative Efficacy Carbarsone Amebiasis Potency Ranking

Tolerability Profile in Clinical Practice: Quantified Discontinuation Rate in Refractory Proctitis

In the Nottingham cohort study of mesalazine-refractory ulcerative proctitis patients, 6 of 28 patients (21.4%) discontinued acetarsol therapy due to side effects [1]. Common adverse effects associated with acetarsol include gastrointestinal discomfort (nausea, vomiting, diarrhea), potential hepatotoxicity with prolonged use or high doses manifesting as jaundice and abdominal pain, and local irritation with topical application [2]. This quantified discontinuation rate provides a benchmark for tolerability assessment in treatment-refractory populations.

Safety Tolerability Discontinuation Rate Adverse Effects Refractory Proctitis

Acetarsol Optimal Use Cases: Evidence-Anchored Application Scenarios for Research and Clinical Procurement


Salvage Therapy for Metronidazole-Resistant or Refractory Trichomoniasis

Based on documented efficacy in clinical cases where metronidazole treatment had failed, acetarsol vaginal pessaries represent a viable alternative topical option for patients with confirmed or suspected metronidazole-resistant Trichomonas vaginalis infections [1]. This application is particularly relevant in genitourinary medicine clinics managing persistent infections that have not responded to first-line nitroimidazole therapy, where alternative topical agents with demonstrated activity against resistant isolates are required.

Topical Management of Mesalazine-Refractory and Corticosteroid-Refractory Ulcerative Proctitis

Clinical evidence supports the use of acetarsol suppositories in patients with ulcerative proctitis who have failed standard topical therapies including mesalazine and corticosteroids, with documented clinical response rates of 67.9% and remission rates of 46.4% [1]. This positions acetarsol as a niche therapeutic option prior to escalation to systemic immunomodulators or biologic agents, with the 21.4% discontinuation rate due to side effects providing a benchmark for expected tolerability in this population [1].

Empirical Pre-Diagnostic Treatment of Undifferentiated Vaginitis

In clinical settings where immediate empirical therapy for vaginitis is required prior to the availability of culture results, acetarsol and pimaricin compounds have been identified as the most useful agents among six evaluated compounds due to their broader spectra of antimicrobial activity [1]. This application supports procurement for clinics where same-day treatment initiation is standard practice and where waiting for culture confirmation would delay patient care.

Research Reference Standard for Pentavalent Organoarsenical Comparative Pharmacology

Acetarsol serves as a reference compound for studies investigating arsenic metabolism, organoarsenical structure-activity relationships, and the development of novel antiprotozoal agents [1]. Its well-characterized arsenic content (27%), established mechanism of action involving sulfhydryl enzyme inhibition via As-S bond formation [2], and documented relative potency ranking compared to carbarsone [3] make it suitable for use as a comparator standard in drug discovery and pharmacological research programs focused on parasitic diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetarsol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.